2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzamide
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Overview
Description
2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzamide is a compound that features both chloro and trifluoromethyl groups, which are known for their significant impact on the chemical and physical properties of organic molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzamide typically involves a multi-step process. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable amine in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at a temperature from 40°C up to the reflux temperature of the solvent used .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzamide has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its unique chemical properties.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides, leveraging its stability and reactivity.
Materials Science: It is explored for use in the creation of advanced materials, including polymers and coatings, due to its ability to impart desirable physical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups play a crucial role in its binding affinity and reactivity. These groups can interact with various enzymes and receptors, modulating their activity and leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(trifluoromethyl)phenyl isocyanate: Shares the trifluoromethyl and chloro groups but differs in its functional groups.
Fluazinam: A fungicide with similar structural motifs but different applications.
Trifluoromethylpyridines: Used in agrochemicals and pharmaceuticals, sharing the trifluoromethyl group.
Uniqueness
2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
Properties
IUPAC Name |
2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F3NO/c1-8-2-4-10(13(17)6-8)14(22)21-9-3-5-12(16)11(7-9)15(18,19)20/h2-7H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYITEKAZOUQJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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